3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonitrile
Overview
Description
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its fused pyridine and thiophene rings, which contribute to its unique chemical properties. It has a molecular formula of C11H11N3S and a molecular weight of 217.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonitrile typically involves multicomponent reactions. One common method is the condensation of acetylacetone, cyanothioacetamide, and alkylating reagents in ethanol with short-term boiling in the presence of triethylamine . The reaction proceeds through the formation of a Knoevenagel alkene intermediate, which undergoes intramolecular cyclization and regioselective alkylation to form the final thienopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent synthesis approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Cyclization: Reagents like phenyl isothiocyanate and bromine in acetic acid can be used to induce cyclization.
Major Products
Substitution Products: Various substituted thienopyridine derivatives.
Cyclization Products: Complex heterocyclic compounds such as thiazolo derivatives.
Scientific Research Applications
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4,5,6-trimethylthieno[2,3-b]pyridine: Similar structure but with different functional groups.
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and carbonitrile groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-5-6(2)9-10(13)8(4-12)15-11(9)14-7(5)3/h13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJTYVEAQDBII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346463 | |
Record name | 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118879-61-1 | |
Record name | 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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